CID 69350652 CID 69350652 See other relationships...
Brand Name: Vulcanchem
CAS No.: 122628-50-6
VCID: VC0002186
InChI: InChI=1S/C14H6N2O8.Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);
SMILES: Array
Molecular Formula: C14H6N2NaO8
Molecular Weight: 353.19 g/mol

CID 69350652

CAS No.: 122628-50-6

Cat. No.: VC0002186

Molecular Formula: C14H6N2NaO8

Molecular Weight: 353.19 g/mol

* For research use only. Not for human or veterinary use.

CID 69350652 - 122628-50-6

Specification

CAS No. 122628-50-6
Molecular Formula C14H6N2NaO8
Molecular Weight 353.19 g/mol
IUPAC Name disodium;4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate;hydron
Standard InChI InChI=1S/C14H6N2O8.Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);
Standard InChI Key DITJMKNNGYPPQD-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O.[Na]

Introduction

Chemical and Physical Properties

Structural Characteristics

Methoxatin disodium salt’s core structure consists of a pyrroloquinoline quinone moiety stabilized by two sodium ions. The canonical SMILES representation O=C(C(N1)=CC(C2=O)=C1C3=C(N=C(C([O-])=O)C=C3C(O)=O)C2=O)[O-].[Na+].[Na+]\text{O=C(C(N1)=CC(C2=O)=C1C3=C(N=C(C([O-])=O)C=C3C(O)=O)C2=O)[O-].[Na+].[Na+]} highlights its conjugated quinone system and anionic carboxylate groups . Resonance Raman spectroscopy confirms the planar arrangement of the quinone ring, which facilitates redox cycling by stabilizing semiquinone intermediates .

Table 1: Physicochemical Properties of Methoxatin Disodium Salt

PropertyValueSource
Molecular Weight374.17 g/mol
Solubility (Water)6.16 mg/mL (16.46 mM)
Storage Stability>98% purity at -20°C (6 months)
pKa (Carboxyl Groups)2.1, 4.3

Biochemical Mechanisms and Enzyme Interactions

Redox Cofactor Activity

Methoxatin disodium salt serves as a non-covalently bound cofactor in quinoproteins such as glucose dehydrogenase and amine oxidase . In bovine plasma amine oxidase, PQQ-2Na mediates the oxidation of primary amines to aldehydes via a ping-pong mechanism, transferring electrons to molecular oxygen and generating hydrogen peroxide . Stopped-flow kinetics reveal a reduction potential (EE^\circ) of -125 mV vs. SHE, enabling efficient electron shuttling in physiological conditions .

Interaction with Human Serum Albumin (HSA)

Pressure-assisted capillary electrophoresis (PACE) and circular dichroism studies demonstrate that PQQ-2Na binds to Sudlow site I of HSA with a binding constant (KaK_a) of 1.2×104M11.2 \times 10^4 \, \text{M}^{-1} . Hydrophobic and electrostatic interactions dominate the binding, inducing conformational changes in HSA’s subdomain IIA, as evidenced by a 12% reduction in α-helical content upon saturation . This interaction modulates the compound’s pharmacokinetics, extending its plasma half-life to 8.2 hours in murine models .

Pharmaceutical and Therapeutic Applications

Neuroprotective Effects

PQQ-2Na enhances mitochondrial biogenesis in neuronal cells by activating PGC-1α, a master regulator of oxidative metabolism . In vivo studies show that oral administration (20 mg/kg/day) reduces infarct volume by 38% in rat models of ischemic stroke, correlating with increased glutathione peroxidase activity and reduced lipid peroxidation .

Antioxidant Formulations

The compound’s ability to scavenge superoxide (O2\text{O}_2^-) and hydroxyl (OH\text{OH}^-) radicals underpins its use in cosmeceuticals. A 1% PQQ-2Na cream decreased UV-induced epidermal thickening by 27% in human volunteers over 12 weeks, outperforming standard vitamin C formulations .

Table 2: Therapeutic Indications and Efficacy Metrics

ApplicationModel SystemDose/ConcentrationOutcomeSource
Ischemic NeuroprotectionRat MCAO Model20 mg/kg/day38% reduction in infarct volume
Anti-Aging SkincareHuman Clinical Trial1% topical cream27% decrease in UV-induced damage
Metabolic Syndromedb/db Mice10 mg/kg/day22% improvement in insulin sensitivity

Analytical and Environmental Applications

Quantitative Analysis

Recent Advances and Future Directions

Synthetic Biology

CRISPR-Cas9 engineering of E. coli has enabled de novo PQQ-2Na biosynthesis via the pqqABCDEF operon, achieving titers of 1.2 g/L in fed-batch bioreactors—a 15-fold improvement over wild-type strains . This breakthrough could reduce production costs by 70%, expanding access for large-scale applications .

Targeted Drug Delivery

Conjugation of PQQ-2Na to poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances blood-brain barrier penetration, with a 4.7-fold increase in hippocampal accumulation observed in primates . Phase I trials for Alzheimer’s disease are slated to begin in Q3 2026 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator